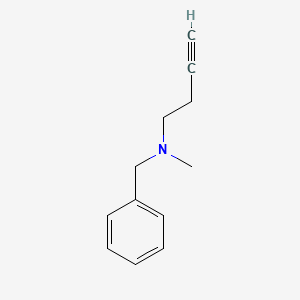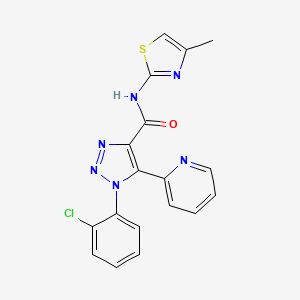
1-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13ClN6OS and its molecular weight is 396.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound is part of a broader class of heterocyclic compounds that have been synthesized and studied for various biological activities. For instance, compounds with similar structures have been explored for their potential in dyeing polyester fibers due to their synthesis as novel heterocyclic aryl monoazo organic compounds. These compounds, including variations with thiazole and selenium, have shown significant antioxidant, antitumor, and antimicrobial activities, suggesting their utility in creating sterile and/or biologically active fabrics for diverse life applications (Khalifa et al., 2015).
Antioxidant Properties
There's a keen interest in compounds with triazole derivatives for their antioxidant properties. A study on new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives demonstrated their potential in exhibiting antioxidant and antiradical activities, highlighting their importance in medicinal chemistry and potentially contributing to the development of new therapeutic agents (Bekircan et al., 2008).
Anticancer and Antimicrobial Agents
The search for new anticancer and antimicrobial agents has led to the development of compounds incorporating oxazole, pyrazoline, and pyridine heterocycles. Such compounds have been evaluated for their anticancer activity against a variety of cancer cell lines and exhibited significant in vitro antibacterial and antifungal activities. This suggests their potential use in overcoming microbial resistance to pharmaceutical drugs, underscoring the importance of continued research and development in this area (Katariya et al., 2021).
Structural Characterization
Structural characterization of similar compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provides valuable insights into the molecular architecture and potential interactions of these compounds. Such studies aid in the understanding of the compounds' physical and chemical properties, contributing to the broader knowledge base necessary for the application of these compounds in scientific research (Anuradha et al., 2014).
Antitumor and Antimicrobial Activities
The synthesis of enaminones and their derivatives has shown promising results in exhibiting antitumor and antimicrobial activities. These compounds serve as building blocks for creating various substituted pyrazoles, highlighting their versatility and potential in developing new therapeutic agents (Riyadh, 2011).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c1-11-10-27-18(21-11)22-17(26)15-16(13-7-4-5-9-20-13)25(24-23-15)14-8-3-2-6-12(14)19/h2-10H,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESVGVVFIMYSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3013652.png)
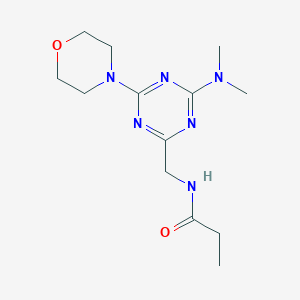
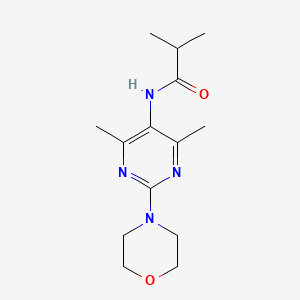



![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)
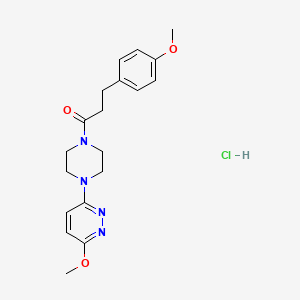

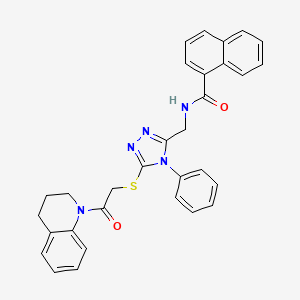
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)
